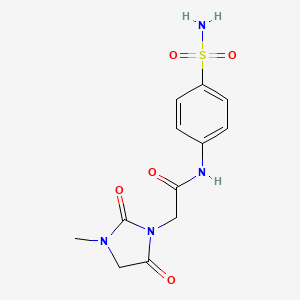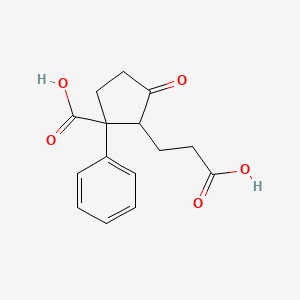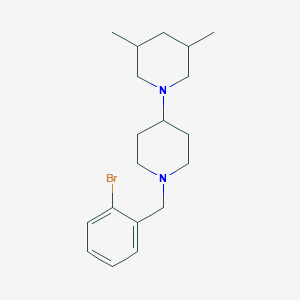![molecular formula C24H26N2O3 B12492061 10-[4-(diethylamino)phenyl]-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12492061.png)
10-[4-(diethylamino)phenyl]-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[4-(diethylamino)phenyl]-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diethylamino group attached to a phenyl ring, which is further connected to a dioxolo-acridinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(diethylamino)phenyl]-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with appropriate dioxolo-acridinone precursors under controlled conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane or ethanol to facilitate the process. The reaction temperature and time are critical parameters that need to be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
10-[4-(diethylamino)phenyl]-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the acridinone core, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
10-[4-(diethylamino)phenyl]-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 10-[4-(diethylamino)phenyl]-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acridinone core can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 10-[4-(dimethylamino)phenyl]-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one
- 10-[4-(methoxy)phenyl]-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one
Uniqueness
Compared to similar compounds, 10-[4-(diethylamino)phenyl]-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one exhibits unique properties due to the presence of the diethylamino group. This group enhances the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
10-[4-(diethylamino)phenyl]-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C24H26N2O3/c1-3-26(4-2)16-10-8-15(9-11-16)23-17-12-21-22(29-14-28-21)13-19(17)25-18-6-5-7-20(27)24(18)23/h8-13,23,25H,3-7,14H2,1-2H3 |
InChI Key |
HJDOVWQZUYNRHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CCC5)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491979.png)

![1,5-dimethyl-3-phenylchromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one](/img/structure/B12491985.png)


![N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12492011.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12492014.png)

![3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid](/img/structure/B12492029.png)
![Ethyl 3-{[(3,4-dimethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492036.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pentanamide](/img/structure/B12492038.png)
![N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B12492056.png)
![2-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B12492068.png)
![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12492073.png)
